molecular formula C12H12N2O2 B1590044 Ethyl 4-(1H-imidazol-1-YL)benzoate CAS No. 86718-07-2

Ethyl 4-(1H-imidazol-1-YL)benzoate

Cat. No. B1590044
CAS RN: 86718-07-2
M. Wt: 216.24 g/mol
InChI Key: JXZSKUXJSZZMON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-(1H-imidazol-1-YL)benzoate involves several steps. One common method involves the benzoylation of substituted phenols under low temperature . Another method involves the use of imidazole and ethyl 4-bromobenzoate .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(1H-imidazol-1-YL)benzoate is C13H12N2O2. The exact mass is 216.09000 . The structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Ethyl 4-(1H-imidazol-1-YL)benzoate can undergo various chemical reactions. For instance, it can be used to synthesis (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one with 4′-methylacetophenone through Claisen–Schmidt condensation .


Physical And Chemical Properties Analysis

Ethyl 4-(1H-imidazol-1-YL)benzoate has a density of 1.15g/cm3 . Its boiling point is 366ºC at 760 mmHg . The flash point is 175.2ºC .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 4-(1H-imidazol-1-YL)benzoate and its derivatives are significant in the field of chemical synthesis. For instance, a study by Zhu et al. (2012) focused on synthesizing a related compound, Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate, demonstrating the compound's structural characteristics and synthesis process (Zhu et al., 2012). Similar studies on the synthesis and structural analysis of related compounds provide insights into the chemical properties and potential applications of Ethyl 4-(1H-imidazol-1-YL)benzoate.

Application in Corrosion Inhibition

In the field of corrosion science, derivatives of Ethyl 4-(1H-imidazol-1-YL)benzoate have been investigated for their potential as corrosion inhibitors. For example, Ammal et al. (2018) explored the use of benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments (Ammal et al., 2018). This research highlights the potential of Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives in protecting metal surfaces from corrosion.

Pharmaceutical Research

In pharmaceutical research, derivatives of Ethyl 4-(1H-imidazol-1-YL)benzoate have been studied for their potential therapeutic applications. Chen et al. (2008) synthesized derivatives of a similar compound, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, evaluating their antiplatelet activity. This study suggests the potential of related compounds in developing new therapeutics (Chen et al., 2008).

Molecular Structure and Bonding Studies

The molecular structure and bonding characteristics of Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives are also a subject of study. For instance, research by Portilla et al. (2007) on hydrogen-bonded supramolecular structures of similar compounds contributes to understanding the molecular interactions and structural properties of Ethyl 4-(1H-imidazol-1-YL)benzoate derivatives (Portilla et al., 2007).

Safety And Hazards

Ethyl 4-(1H-imidazol-1-YL)benzoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

properties

IUPAC Name

ethyl 4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZSKUXJSZZMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540386
Record name Ethyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1H-imidazol-1-YL)benzoate

CAS RN

86718-07-2
Record name Ethyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13.6 parts of 1H-imidazole, 16.8 parts of ethyl 4-fluorobenzoate, 0.1 parts of potassium iodide and 54 parts of N,N-dimethylacetamide was stirred and refluxed for 20 hours. The reaction mixture was cooled to room temperature and poured onto a lot of water. The product was extracted a few times with benzene. The combined extracts were washed thoroughly with water, dried, filtered and evaporated. The residue was stirred in hexane. The product was filtered off and dried, yielding 7.2 parts (33.3%) of ethyl 4-(1H-imidazol-1-yl)benzoate; mp. 100.3° C. (intermediate 18).
[Compound]
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13.6
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Synthesis routes and methods II

Procedure details

Imidazole (0.816 g, 0.01 mol), ethyl 4-fluorobenzoate (2 g, 0.01 mol) and anhydrous potassium carbonate (1.43 g, 0.011 mol) was dissolved in DMSO (30 ml) and heated to 90° C. for 18 h. The solution was poured into water (50 ml), extracted with ethyl acetate (50 ml), dried (sodium sulphate), filtered and evaporated to dryness under reduced pressure. The white solid was purified by flash column chromatography (silica, diethyl ether) to afford a white solid (1.22 g, 56%).
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0.816 g
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2 g
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1.43 g
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30 mL
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50 mL
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Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JM Wimble - 2011 - core.ac.uk
In recent years research focused on the development of porous solids derived from metalorganic frameworks (MOFs), or coordination polymers, has exploded with the number of articles …
Number of citations: 0 core.ac.uk
T Schulz, S Ahrens, D Meyer, C Allolio… - Chemistry–An Asian …, 2011 - Wiley Online Library
Owing to numerous new applications, the interest in “task‐specific” ionic liquids increased significantly over the last decade. But, unfortunately, the imidazolium‐based ionic liquids (by …
Number of citations: 40 onlinelibrary.wiley.com
R Ghorbani-Vaghei, S Hemmati, H Veisi - Tetrahedron Letters, 2013 - Elsevier
An in situ generated complex of copper(I) and a biguanide, namely metformin, was found to be a highly efficient homogeneous catalyst in N/O-arylation reactions. The O-arylation of …
Number of citations: 47 www.sciencedirect.com
P Suresh - 2014 - core.ac.uk
The construction of functionalized coordination polymers (FCPs) have been the subject of interest over the last few decades due to their fascinating architectures and versatile …
Number of citations: 2 core.ac.uk
E Vanotti, A Bargiotti, R Biancardi, V Pinciroli, A Ermoli… - Tetrahedron, 2002 - Elsevier
Treatment of guanosine with arylmethyl halides in N,N-dimethylacetamide results in a series of 3,7-bis(arylmethyl) guanines and 7,9-bis(arylmethyl)guaninium halides. The same …
Number of citations: 7 www.sciencedirect.com
L Lee - Worcester Polytechnic Institute, 2008 - core.ac.uk
The investigation through design and synthesis of metal-organic frameworks was conducted in an effort to create new types of porous crystalline solids. The supramolecular chemistry …
Number of citations: 4 core.ac.uk
L Huang, C Jin, W Su - Chinese Journal of Chemistry, 2012 - Wiley Online Library
A novel and effective protocol has been developed for the Ullmann‐type CN coupling reaction catalyzed by calix[4]arene supported amino acid ionic liquid and copper(I) iodide in …
Number of citations: 17 onlinelibrary.wiley.com

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